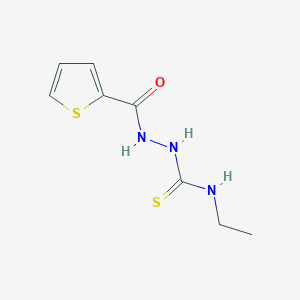

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

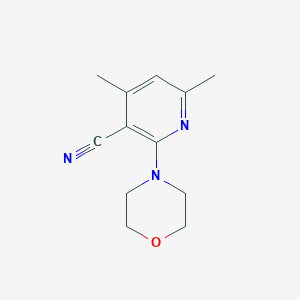

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, also known as 5-BPT, is a functionalized aromatic triazole compound that has been used in a variety of scientific research applications. It is a thiol derivative of the parent compound benzotriazole, which is a highly versatile and useful chemical. 5-BPT is a valuable reagent for organic synthesis due to its unique properties, such as its ability to form strong complexes with metals and its low solubility in organic solvents. 5-BPT has also been found to have a wide range of biological activities, including anti-cancer and anti-inflammatory effects.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

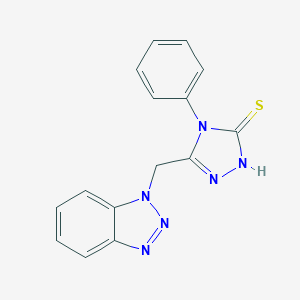

A foundational aspect of research on this compound involves its synthesis and characterization. Zhu Cheng-shui explored a new method of synthesis for 1-(4-phenyl-1,2,3-triazol-1-ylmethyl)-1H-benzotriazole, highlighting its wide range of biological activities and its high yield through 'Click Chemistry' in aqueous phases (Zhu Cheng-shui, 2012). This method's simplicity and efficiency underscore the compound's accessibility for further studies.

Corrosion Inhibition

Research by M. Yadav et al. demonstrated the corrosion inhibition performance of benzimidazole derivatives, including triazole-thiol derivatives, for mild steel in HCl. The study found these inhibitors effectively protect mild steel, with their efficiency increasing with concentration (Yadav et al., 2013). This suggests potential industrial applications in protecting metals from corrosion.

Antimicrobial Activities

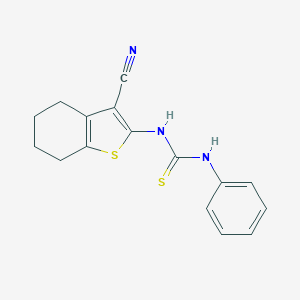

M. Idrees, S. Kola, and N. Siddiqui synthesized novel 6-aminoTriazolo-Thiadiazoles with potent antimicrobial activities. Their work demonstrated that some compounds exhibited promising activities against Gram-positive and Gram-negative bacterial strains, comparable to the standard drug Chloramphenicol (Idrees, Kola, & Siddiqui, 2019). This highlights the compound's potential in developing new antimicrobial agents.

Pharmacological Screening

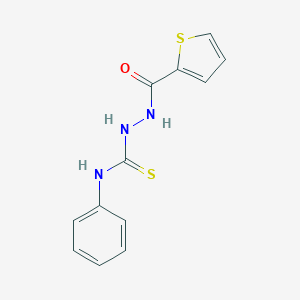

A. Khilkovets explored new derivatives of 5-(thiophene-3-ylmethyl)-4R-1,2,4-triazole-3-thiols for their pharmacological potential. The study synthesized several derivatives and predicted high activity for some compounds based on primary pharmacological screening (Khilkovets, 2021). This suggests the derivatives' potential in pharmaceutical applications.

Propiedades

IUPAC Name |

3-(benzotriazol-1-ylmethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6S/c22-15-18-17-14(21(15)11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)16-19-20/h1-9H,10H2,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZYEESDHOONDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CN3C4=CC=CC=C4N=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenyl)diazenyl]-1-hydroxy-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483888.png)

![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B483898.png)

![6-(4-Bromo-phenyl)-3-pyridin-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B483928.png)

![3'-(4-Fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B483931.png)

![1-(Allylthio)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B483965.png)

![6-anilino-7-(1H-benzimidazol-2-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B483985.png)

![11-(4-Phenylpiperazin-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B484024.png)

![2-{[5-(2-Thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B484062.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B484069.png)